Electroplating Brightener Performance: Surface Roughness Reduction
In Ni-W alloy electroplating, the addition of 2-butyne-1,4-diol results in a significant reduction in surface roughness compared to plating without a brightener, with the root mean square (RMS) roughness of the bright deposit being much lower than that of the corresponding dim deposit. While a direct quantitative comparison to propargyl alcohol is not available in the same study, class-level inference from acetylenic brightener literature indicates that butyne-1,4-diol achieves full brightness and smoothness at lower effective concentrations than propargyl alcohol due to its dual hydroxyl anchoring and enhanced adsorption [1].
| Evidence Dimension | Surface Roughness (RMS) |
|---|---|
| Target Compound Data | Bright Ni-W deposit exhibits much lower RMS roughness than dim deposit (exact value not reported, but qualitatively described as 'much lower') [1] |
| Comparator Or Baseline | Ni-W deposit without brightener (dim deposit) [1] |
| Quantified Difference | Qualitative: 'much lower' RMS roughness for bright vs. dim deposit [1] |
| Conditions | Ni-W electroplating bath, as reported in Surface and Coatings Technology study [1] |
Why This Matters
Procurement of butyne-1,4-diol is justified for electroplating operations requiring superior surface finish and brightness, as it demonstrably reduces roughness, a key performance indicator, compared to non-brightened processes.
- [1] Wu, Y., Chang, D.-Y., Kim, D.-S., & Kwon, S.-C. (2003). Effects of 2-butyne-1,4-diol on structures and morphologies of electroplating Ni–W alloy. Surface and Coatings Technology, 162(2-3), 269-275. https://doi.org/10.1016/S0257-8972(02)00684-9 View Source
